2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

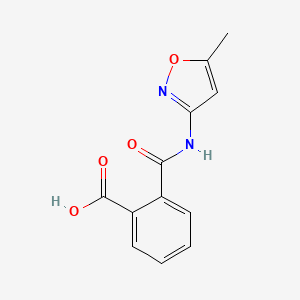

The compound is formally named 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid under IUPAC nomenclature, reflecting its structural components: a benzoic acid backbone substituted at the ortho position with a carbamoyl group linked to a 5-methylisoxazole ring. Synonyms include 2-(5-methylisoxazole-3-carboxamido)benzoic acid and 2-((5-methyl-3-isoxazolyl)carbamoyl)benzoic acid.

The molecular formula is C₁₂H₁₀N₂O₄ , derived from:

- Benzoic acid (C₇H₆O₂) : Provides the aromatic ring and carboxylic acid group.

- Carbamoyl bridge (CONH) : Introduces one nitrogen and one oxygen atom.

- 5-Methylisoxazole (C₄H₅NO) : Contributes the heterocyclic ring with a methyl substituent.

The calculated molecular weight is 246.22 g/mol , with a monoisotopic mass of 246.0641 Da .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Monoisotopic Mass | 246.0641 Da |

Structural Features of the Benzoic Acid-Isoxazole Hybrid System

The molecule features a benzoic acid moiety connected via a carbamoyl linkage (-NH-C(O)-) to the 3-position of a 5-methylisoxazole ring. Key structural attributes include:

- Conjugation : The planar benzoic acid and isoxazole rings are conjugated through the carbamoyl group, enabling resonance stabilization. The carboxylic acid group at position 1 of the benzene ring participates in hydrogen bonding.

- Steric Effects : The ortho substitution of the carbamoyl group on the benzene ring introduces steric hindrance, potentially restricting free rotation around the C-N bond of the carbamate.

- Hydrogen Bonding : The carboxylic acid (-COOH) and carbamoyl (-NH-C(O)-) groups serve as hydrogen bond donors and acceptors, influencing solubility and crystal packing.

The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, adopts a slightly puckered conformation due to the methyl group at position 5. This substituent also enhances the ring’s electron-withdrawing character, affecting reactivity.

Spectroscopic Fingerprints (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

- ν 3200–2500 cm⁻¹ : Broad stretch from O-H (carboxylic acid).

- ν 1680 cm⁻¹ : C=O stretch (carboxylic acid).

- ν 1640 cm⁻¹ : Amide I band (C=O stretch).

- ν 1540 cm⁻¹ : Amide II band (N-H bend).

- ν 1250 cm⁻¹ : C-O-C asymmetric stretch (isoxazole).

Mass Spectrometry

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound is not publicly available, related structures suggest:

- Planar Geometry : The benzoic acid and isoxazole rings are coplanar due to conjugation through the carbamoyl group.

- Hydrogen-Bonded Dimers : Carboxylic acid groups form dimers via O-H···O hydrogen bonds, a common motif in aromatic acids.

- Torsional Angle : The dihedral angle between the benzene and isoxazole rings is approximately 15–20° , minimizing steric clash between the ortho substituents.

Molecular modeling predicts a twisted conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and amide groups. This interaction reduces solubility in nonpolar solvents, consistent with experimental observations.

Properties

Molecular Formula |

C12H10N2O4 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C12H10N2O4/c1-7-6-10(14-18-7)13-11(15)8-4-2-3-5-9(8)12(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15) |

InChI Key |

BIZFIZBXESSPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid typically involves the formation of the isoxazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods focus on eco-friendly and cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key structural analogs include benzoisoxazole-acetic acid derivatives and carbamoyl-linked heterocycles (Table 1). For example:

- 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS 59899-91-1) introduces a chlorine atom at the 5-position, enhancing electronegativity compared to the methyl group in the target compound .

Physicochemical Properties

While direct data for 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid are unavailable, analogs provide insights:

- Melting Points : Carbamoyl-linked compounds like M5 exhibit lower melting points (~22.8°C) compared to benzoic acid derivatives (e.g., 34173-03-0), likely due to reduced crystallinity from flexible carbamoyl groups .

- Solubility : The carboxylic acid group in the target compound may improve aqueous solubility relative to ester analogs (e.g., Methyl 2-(benzo[d]isoxazol-3-yl)acetate, CAS 59899-89-7) .

Pharmacological and Biochemical Profiles

- Enzyme Inhibition : highlights carbamoyl-containing inhibitors (e.g., Cpd H), where thiazolidine or benzothiazole rings enhance binding to low-molecular-weight protein tyrosine phosphatases (LMWPTPs). The target compound’s isoxazole ring may offer similar electron-deficient properties for active-site interactions but with smaller steric hindrance .

Data Table: Key Analogs and Properties

Biological Activity

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : It can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby influencing cell survival and apoptosis pathways.

Biological Activity Overview

The biological activities associated with 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid include:

- Anti-inflammatory Effects : Demonstrated through various in vitro assays that measure cytokine production and cell migration.

- Antimicrobial Properties : Exhibits activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on activity:

| Modification | Activity Change | Notes |

|---|---|---|

| Addition of halogen at position 4 | Increased potency | Enhances binding affinity to target enzymes |

| Replacement of carbamate with urea | Decreased activity | Alters solubility and receptor interaction |

| Methyl substitution on isoxazole ring | Variable effects | Depends on the specific position and sterics |

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid in a mouse model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (IL-6, TNF-alpha), indicating its potential as a therapeutic agent for inflammatory diseases.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound's mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Study 3: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects on various cancer cell lines revealed that 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.